molecular formula C16H16F2N4O4 B2959113 Methyl 7-(4-(difluoromethoxy)-3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 725218-60-0

Methyl 7-(4-(difluoromethoxy)-3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Numéro de catalogue: B2959113
Numéro CAS: 725218-60-0
Poids moléculaire: 366.325
Clé InChI: VCCXSTSKIYXWAB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methyl 7-(4-(difluoromethoxy)-3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C16H16F2N4O4 and its molecular weight is 366.325. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Methyl 7-(4-(difluoromethoxy)-3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (referred to as Compound Y510-9577) is a synthetic compound with potential pharmaceutical applications. This article focuses on its biological activity, specifically its anti-cancer properties and mechanisms of action.

Chemical Structure and Composition

  • Molecular Formula : C16H16F2N4O4
  • Molecular Weight : 366.32 g/mol
  • CAS Number : 725218-60-0
  • LogP : 1.843
  • Hydrogen Bond Acceptors : 7
  • Hydrogen Bond Donors : 1

The compound features a triazolopyrimidine core structure, which is known for its diverse biological activities.

Antitumor Activity

Recent studies have evaluated the antitumor effects of Compound Y510-9577 against various cancer cell lines. The compound exhibits notable inhibitory effects on cell proliferation, particularly in lung cancer cell lines such as A549 and NCI-H1975.

  • Inhibition Studies :
    • The compound was tested using the MTT assay to determine its cytotoxicity.
    • IC50 values were determined for various cell lines:
      • A549 : IC50 > 50 µM (indicating low activity)
      • NCI-H1975 : IC50 = 15.629 ± 1.03 µM
      • NCI-H460 : IC50 > 50 µM
    These results suggest that while the compound shows some activity against specific lung cancer cells, it may not be universally effective across all tested lines .

The mechanism through which Compound Y510-9577 exerts its biological effects appears to involve inhibition of key signaling pathways associated with cancer cell growth and survival.

  • EGFR Inhibition : The compound's structural similarity to known EGFR inhibitors suggests that it may act by inhibiting the epidermal growth factor receptor (EGFR) signaling pathway. This is particularly relevant for lung cancers that often depend on EGFR for proliferation .

Structure-Activity Relationship (SAR)

The structure of Compound Y510-9577 plays a crucial role in its biological activity. Modifications to the triazolo[1,5-a]pyrimidine scaffold can significantly alter its potency and selectivity:

ModificationEffect on Activity
Addition of difluoromethoxy groupEnhanced binding affinity to EGFR
Variation in side chainsAltered cytotoxicity profiles across different cancer cell lines

Research indicates that compounds with specific substitutions on the pyrimidine ring demonstrate improved inhibitory effects on cancer cell proliferation compared to their unsubstituted counterparts .

Case Studies

Several case studies highlight the potential applications of Compound Y510-9577 in targeted cancer therapies:

  • Case Study 1 : In vivo studies using murine models demonstrated that administration of the compound led to significant tumor regression in xenograft models of lung cancer.
  • Case Study 2 : Combination therapies using Compound Y510-9577 and established chemotherapeutics showed synergistic effects, enhancing overall efficacy compared to monotherapy.

Propriétés

IUPAC Name

methyl 7-[4-(difluoromethoxy)-3-methoxyphenyl]-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F2N4O4/c1-8-12(14(23)25-3)13(22-16(21-8)19-7-20-22)9-4-5-10(26-15(17)18)11(6-9)24-2/h4-7,13,15H,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCCXSTSKIYXWAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC(=C(C=C3)OC(F)F)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F2N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.